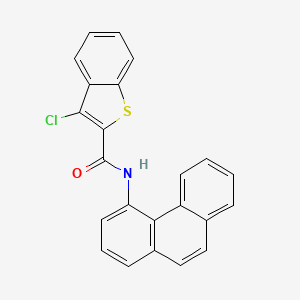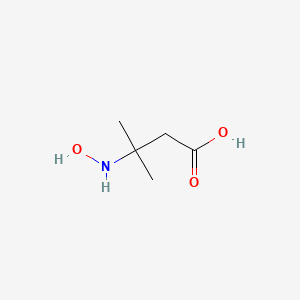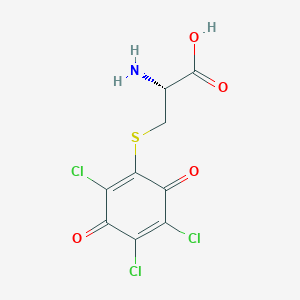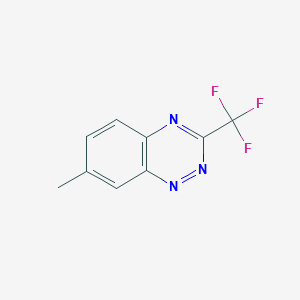![molecular formula C13H24O B12566840 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane CAS No. 444673-27-2](/img/structure/B12566840.png)
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is an organic compound with the molecular formula C13H24O It is a cyclohexane derivative where a butyl group and a prop-2-en-1-yloxy group are attached to the cyclohexane ring
Métodos De Preparación
The synthesis of 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanol with butyl bromide in the presence of a base to form 1-butylcyclohexanol. This intermediate is then reacted with allyl bromide in the presence of a base to yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where halogens or other nucleophiles replace the prop-2-en-1-yloxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane include:
1-Butyl-2-[(prop-2-yn-1-yloxy)cyclohexane: Differing by the presence of a triple bond in the prop-2-yn-1-yloxy group.
1-Butyl-2-[(prop-2-en-1-yloxy)benzene: Featuring a benzene ring instead of a cyclohexane ring.
1-Butyl-2-[(prop-2-en-1-yloxy)cyclopentane: With a cyclopentane ring instead of a cyclohexane ring.
Propiedades
Número CAS |
444673-27-2 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1-butyl-2-prop-2-enoxycyclohexane |
InChI |
InChI=1S/C13H24O/c1-3-5-8-12-9-6-7-10-13(12)14-11-4-2/h4,12-13H,2-3,5-11H2,1H3 |
Clave InChI |
BTVGGDMVESWXHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCCCC1OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)



![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)


![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)

